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molecular formula C5H9N B1218934 1-Piperideine CAS No. 505-18-0

1-Piperideine

Cat. No. B1218934
M. Wt: 83.13 g/mol
InChI Key: DWKUKQRKVCMOLP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05543396

Procedure details

This compound was prepared from the trimer of 2,3,4,5-tetrahydropyridine and diphenyl phosphite using the procedure previously described for the synthesis of the diethyl ester (Solodenko, V. A., Kukhar, V. P., Synthesis of DL-(2-Piperidyl) Phosphonic Acid, Zh. Obsh. Khim. 1987, 57, 2392). A mixture of the trimer (10 mmol, 2.5 g) and diphenyl phosphite (30 mmol, 7.0 g) was heated for 1.5 h at 100° C. under argon. The resulted crude diphenyl piperidine-2-phosphonate was dissolved in 100 mL of dry ether, undisolved material was removed by filtration, and the solution was saturated with gaseous HCl. The precipitated hydrochloride 2 was collected by filtration, washed with ether, dried and recrystallized from acetone to give a white solid in 41% yield: top. 172°-174° C.; 1H-NMR (D2O), δ (ppm) 1.5-2.4 (m, 6H), 3.05 (m, 1H), 3.45 (m, 1H), 4.10 (m, 1H), 6.9-7.4 (m, 10H); MS (FAB) m/e 318 (M-Cl)+. Anal. (C17H21NO3PCl): C, H, N, Cl.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
diethyl ester
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
7 g
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[N:1]1[CH2:2][CH2:3][CH2:4][CH2:5][CH:6]=1.[P:7]([O-:22])([O:15][C:16]1[CH:21]=[CH:20][CH:19]=[CH:18][CH:17]=1)[O:8][C:9]1[CH:14]=[CH:13][CH:12]=[CH:11][CH:10]=1.N1CCCCC1P(=O)(O)O>>[NH:1]1[CH2:2][CH2:3][CH2:4][CH2:5][CH:6]1[P:7]([O:15][C:16]1[CH:21]=[CH:20][CH:19]=[CH:18][CH:17]=1)(=[O:22])[O:8][C:9]1[CH:10]=[CH:11][CH:12]=[CH:13][CH:14]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N=1CCCCC1
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
P(OC1=CC=CC=C1)(OC1=CC=CC=C1)[O-]
Step Two
Name
diethyl ester
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N1C(CCCC1)P(O)(O)=O
Step Three
Name
Quantity
7 g
Type
reactant
Smiles
P(OC1=CC=CC=C1)(OC1=CC=CC=C1)[O-]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
N1C(CCCC1)P(OC1=CC=CC=C1)(=O)OC1=CC=CC=C1
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 41%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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